molecular formula C16H19N3O4S B6417461 methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 879148-80-8

methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B6417461
CAS No.: 879148-80-8
M. Wt: 349.4 g/mol
InChI Key: CDRRDRXOFBQOSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions to form the pyrazolo[3,4-b]pyridine core, followed by functionalization to introduce the cyclopropyl and dioxidotetrahydrothiophenyl groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or aryl groups .

Scientific Research Applications

Methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may act on G protein-gated inwardly-rectifying potassium (GIRK) channels, influencing cellular excitability and signaling.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
  • Methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Uniqueness

The uniqueness of methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar molecules .

Properties

IUPAC Name

methyl 6-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-9-14-12(16(20)23-2)7-13(10-3-4-10)17-15(14)19(18-9)11-5-6-24(21,22)8-11/h7,10-11H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRRDRXOFBQOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)OC)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.